molecular formula C25H24F3N3O3 B2367081 5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one CAS No. 1021249-00-2

5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one

Cat. No.: B2367081
CAS No.: 1021249-00-2
M. Wt: 471.48
InChI Key: NZWOCKVQBBEHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is a synthetic organic compound known for its intricate structure and potential applications in various fields. This compound, characterized by a unique combination of functional groups and a pyridin-4(1H)-one core, is of interest due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one typically involves multiple steps. The starting materials are often readily available intermediates that undergo a series of reactions, including:

  • Alkylation: : Introduction of the benzyloxy group via a nucleophilic substitution reaction.

  • Cyclization: : Formation of the pyridin-4(1H)-one core through intramolecular cyclization reactions.

  • Carbonylation: : Incorporation of the piperazine-1-carbonyl moiety via amide bond formation using reagents like carbonyldiimidazole.

Industrial production methods may utilize high-throughput techniques and optimized reaction conditions to ensure yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

  • Reduction: : Selective reduction of the carbonyl group to yield alcohols.

  • Substitution: : Nucleophilic aromatic substitution at the trifluoromethyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane).

  • Reducing Agents: : NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminum hydride).

  • Substituting Agents: : Organolithium reagents, Grignard reagents.

Major Products Formed

  • Oxidation: : Benzaldehyde derivatives.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Various substituted aromatic compounds with modified electronic properties.

Scientific Research Applications

  • Chemistry: : As a synthetic intermediate for more complex molecules.

  • Biology: : Potential use as a biochemical probe due to its unique structure.

  • Medicine: : Investigation into its possible role as a pharmacological agent, given its structural similarities to known bioactive molecules.

  • Industry: : Usage in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pyridin-4(1H)-one core and piperazine moiety are crucial for binding to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Comparison

Compared to other compounds with similar structures, 5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one stands out due to its trifluoromethyl group, which imparts unique electronic properties.

Similar Compounds

  • **5-(methoxy)-1-methyl-2-(4-phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one

  • **5-(benzyloxy)-1-methyl-2-(4-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one

  • **1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one

Each of these compounds shares a similar core structure but differs in the substituent groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-methyl-5-phenylmethoxy-2-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3N3O3/c1-29-16-23(34-17-18-6-3-2-4-7-18)22(32)15-21(29)24(33)31-12-10-30(11-13-31)20-9-5-8-19(14-20)25(26,27)28/h2-9,14-16H,10-13,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWOCKVQBBEHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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